Locustapyrokinin
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Overview
Description
Locustapyrokinin is a myotropic peptide isolated from the brain-corpora cardiaca-corpora allata-subesophageal ganglion complexes of the locust species Locusta migratoria . This neuropeptide stimulates the motility of the cockroach hindgut and has a primary structure consisting of sixteen amino acid residues: pGlu-Asp-Ser-Gly-Asp-Gly-Trp-Pro-Gln-Gln-Pro-Phe-Val-Pro-Arg-Leu-NH2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Locustapyrokinin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for peptide production. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and yield. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring the final product’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Locustapyrokinin undergoes various chemical reactions, including:
Oxidation: The tryptophan residue in this compound can be oxidized to form oxindole derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed:
Oxidation: Oxindole derivatives.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Locustapyrokinin has diverse applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and purification techniques.
Biology: Investigated for its role in insect physiology, particularly in regulating gut motility.
Medicine: Potential therapeutic applications in modulating gut motility and treating gastrointestinal disorders.
Industry: Utilized in the development of bioactive peptides for agricultural pest control.
Mechanism of Action
Locustapyrokinin exerts its effects by binding to specific receptors on the target cells, leading to the activation of intracellular signaling pathways. The peptide’s carboxy-terminal sequence, Phe-X-Pro-Arg-Leu-NH2, is crucial for its biological activity. This sequence interacts with G-protein-coupled receptors (GPCRs) on the target cells, triggering a cascade of events that result in increased gut motility .
Comparison with Similar Compounds
Leucopyrokinin: Isolated from the cockroach hindgut, shares a similar carboxy-terminal sequence but differs in the amino-terminal sequence.
Locustapyrokinin II: Another member of the FXPRL-amide peptide family, isolated from Locusta migratoria, with a slightly different amino acid sequence.
Uniqueness: this compound’s unique amino acid sequence and its specific biological activity on the locust gut distinguish it from other similar peptides. Its ability to stimulate gut motility makes it a valuable tool for studying insect physiology and developing bioactive compounds for pest control .
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-3-carboxy-2-[[2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C85H121N23O26/c1-42(2)34-53(70(88)120)100-72(122)48(18-10-30-91-85(89)90)97-80(130)61-21-13-33-108(61)84(134)69(43(3)4)105-78(128)54(35-44-14-6-5-7-15-44)102-81(131)60-20-11-31-106(60)82(132)52(23-27-63(87)111)99-74(124)50(22-26-62(86)110)98-79(129)59-19-12-32-107(59)83(133)57(36-45-39-92-47-17-9-8-16-46(45)47)103-75(125)51(25-29-66(114)115)96-76(126)55(37-67(116)117)95-65(113)40-93-71(121)58(41-109)104-77(127)56(38-68(118)119)101-73(123)49-24-28-64(112)94-49/h5-9,14-17,39,42-43,48-61,69,92,109H,10-13,18-38,40-41H2,1-4H3,(H2,86,110)(H2,87,111)(H2,88,120)(H,93,121)(H,94,112)(H,95,113)(H,96,126)(H,97,130)(H,98,129)(H,99,124)(H,100,122)(H,101,123)(H,102,131)(H,103,125)(H,104,127)(H,105,128)(H,114,115)(H,116,117)(H,118,119)(H4,89,90,91)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,69-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWOSJDFVOFKIC-ICOVXKSRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C7CCC(=O)N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]7CCC(=O)N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C85H121N23O26 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1881.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132293-87-9 |
Source
|
Record name | Locustapyrokinin protein, Locusta migratoria | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132293879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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